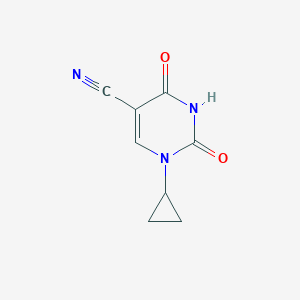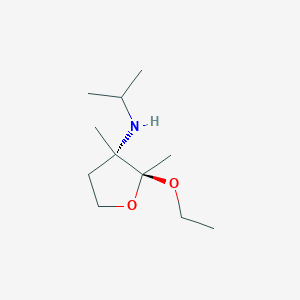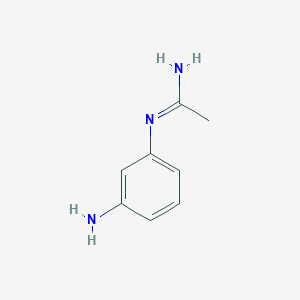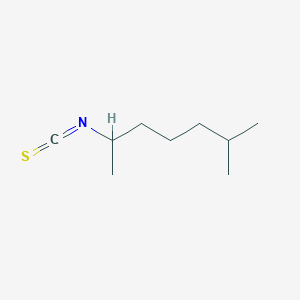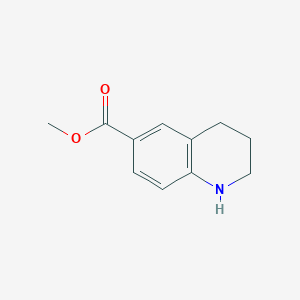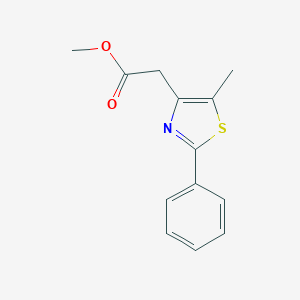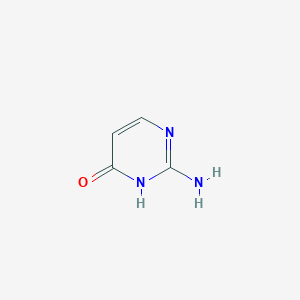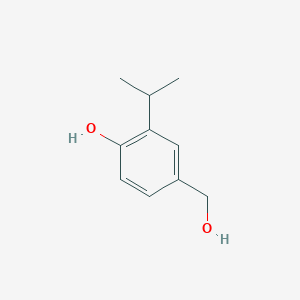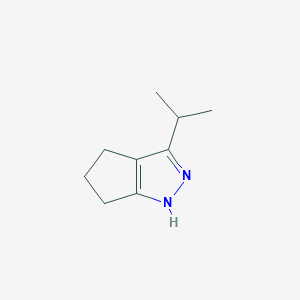
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities. Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is a promising compound that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is not fully understood. However, studies have shown that this compound can modulate various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) has been shown to have diverse biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using various methods and is readily available for research purposes. Another advantage is that it has diverse biological activities, making it a promising compound for various research applications. However, one limitation is that its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.
未来方向
There are several potential future directions for the research on Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI). One direction is to further investigate its mechanism of action and identify its molecular targets. This can help in the development of more specific and effective therapeutic agents. Another direction is to explore its potential use as a drug delivery system for various drugs. Additionally, this compound can be further studied for its potential applications in other fields, such as agriculture and materials science.
Conclusion
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound can be easily synthesized using various methods and has diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways and inhibit the activity of various enzymes. Its potential future directions include further investigation of its mechanism of action, its use as a drug delivery system, and its applications in other fields.
合成方法
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) can be synthesized using various methods, including the reaction of 3,4-dimethylpyrazole with cyclopentanone in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3,4-dimethylpyrazole with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. Both methods yield the desired compound in good yields and can be easily scaled up for industrial applications.
科学研究应用
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) has been extensively studied for its potential applications in scientific research. This compound has been shown to have diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.
属性
CAS 编号 |
172479-45-7 |
|---|---|
产品名称 |
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
3-propan-2-yl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-7-4-3-5-8(7)10-11-9/h6H,3-5H2,1-2H3,(H,10,11) |
InChI 键 |
DYFLISXMSYEFEE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NNC2=C1CCC2 |
规范 SMILES |
CC(C)C1=NNC2=C1CCC2 |
同义词 |
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



